2-(2-Bromophenyl)-2-hydroxyacetic acid
Overview
Description
2-(2-Bromophenyl)-2-hydroxyacetic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-(2-Bromophenyl)-2-hydroxyacetic acid is the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This compound, as an organoboron reagent, plays a crucial role in the SM coupling process .
Mode of Action
The compound participates in the SM coupling reaction through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling pathway . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound’s boron moiety can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .
Pharmacokinetics
It’s known that organoboron compounds like this one are usually bench stable, easy to purify, and often commercially available . These features suggest good bioavailability, although specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic molecules, contributing to various fields such as drug discovery and materials science .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Additionally, the efficiency of the SM coupling reaction can be influenced by the concentration of the boronic acid . Therefore, careful control of the reaction environment is crucial for maximizing the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
2-(2-Bromophenyl)-2-hydroxyacetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit mammalian collagenase and elastase, which are enzymes involved in the breakdown of collagen and elastin, respectively . By inhibiting these enzymes, this compound can potentially modulate the extracellular matrix and influence tissue remodeling processes. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further contributing to its biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of collagenase and elastase by this compound can lead to changes in the extracellular matrix composition, affecting cell adhesion, migration, and proliferation . Furthermore, this compound may impact gene expression by altering the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. This compound exerts its effects by binding to the active sites of enzymes such as collagenase and elastase, thereby inhibiting their activity . The bromine atom in the compound’s structure may play a crucial role in these interactions by forming halogen bonds with amino acid residues in the enzyme’s active site. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the effects of this compound on cellular function can persist, with potential implications for tissue remodeling and other biological processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as the inhibition of collagenase and elastase, leading to improved tissue integrity and reduced inflammation . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases may play a role in the initial oxidation of this compound, while conjugation reactions with glutathione or glucuronic acid may facilitate its excretion from the body. These metabolic pathways can influence the compound’s bioavailability and overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound may be transported across cell membranes by specific carrier proteins or passive diffusion . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. The subcellular distribution of this compound can influence its efficacy and potential side effects in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-hydroxyacetic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position relative to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: 2-(2-Bromophenyl)-2-oxoacetic acid.
Reduction: 2-Phenyl-2-hydroxyacetic acid.
Substitution: 2-(2-Aminophenyl)-2-hydroxyacetic acid.
Scientific Research Applications
2-(2-Bromophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-hydroxyacetic acid
- 2-(2-Fluorophenyl)-2-hydroxyacetic acid
- 2-(2-Iodophenyl)-2-hydroxyacetic acid
Uniqueness
2-(2-Bromophenyl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
2-(2-bromophenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNMJUAXERDNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345364 | |
Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7157-15-5 | |
Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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